molecular formula C10H11N3O2S B193628 Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester CAS No. 80983-45-5

Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester

Cat. No. B193628
CAS RN: 80983-45-5
M. Wt: 237.28 g/mol
InChI Key: KOELMGUJAFAZST-UHFFFAOYSA-N
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Description

Carbamic acid is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures . Methyl ester is an organic compound and the simplest ester of carbamic acid .


Synthesis Analysis

The synthesis of an ester, such as a methyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve the carbamate functional group, which is derived from carbamic acid and includes a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

Esters, including carbamic acid esters, can undergo various reactions. One such reaction is hydrolysis, which can occur under acidic or basic conditions. This reaction splits the ester into a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound would depend on its exact molecular structure. For example, methyl carbamate is a colorless solid .

Scientific Research Applications

Determination and Dynamics in Biological Material

Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester, identified as albendazole in this context, is a benzimidazole derivative with anthelmintic activity. Its determination and dynamics of decomposition in biological material are significant for understanding its behavior in living organisms. A study by Shormanov, Shcherbakov, and Garmonov (2021) highlights the use of various chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography combined with tandem mass spectrometry (HPLC-MS/MS), for identifying and quantifying albendazole in liver biomaterial (Shormanov, Shcherbakov, & Garmonov, 2021).

Extraction and Determination Methods

Engst and Schnaak (1979) describe a method for extracting and determining benzimidazole carbamic acid methyl ester (MBC) in the presence of its metabolites, using thin-layer and paper chromatography. This method is sensitive to the detection of MBC and its metabolites, allowing for precise residue analysis (Engst & Schnaak, 1979).

Synthesis and Characterization of Salts and Derivatives

Research by Brusau et al. (2008) on the synthesis and characterization of mebendazole hydrochloride, a derivative of benzimidazole carbamic acid methyl ester, reveals insights into its crystallographic properties and stability. This study contributes to a deeper understanding of the structural aspects of these compounds (Brusau et al., 2008).

Antineoplastic and Antifilarial Applications

A series of derivatives of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, synthesized as described by Ram et al. (1992), demonstrates significant growth inhibition in cancer cells and in vivo antifilarial activity. This study highlights the potential of these compounds in antineoplastic and antiparasitic therapies (Ram et al., 1992).

Morphological Damage in Parasites

Walchshofer et al. (1990) investigated the biological effects of a prodrug of (5-trifluoromethyl-1H-benzimidazole-2-yl)-carbamic acid methyl ester against Echinococcus multilocularis metacestodes, revealing significant morphological damage in the parasites. This study provides valuable information on the potential use of benzimidazole derivatives in treating parasitic infections (Walchshofer et al., 1990).

Mechanism of Action

Target of Action

The primary target of 5-(S-Methyl) Albendazole is the tubulin protein in the cells of parasites . Tubulin is a critical component of the cytoskeleton, which maintains cell shape, enables cell movement, and is crucial for cell division .

Mode of Action

5-(S-Methyl) Albendazole interacts with its target by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This interaction leads to degenerative alterations in the tegument and intestinal cells of the worm , diminishing its energy production, and ultimately leading to the immobilization and death of the parasite .

Biochemical Pathways

The action of 5-(S-Methyl) Albendazole affects the microtubule polymerization pathway . By inhibiting this pathway, the compound disrupts various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . The downstream effects include the immobilization and death of the parasite .

Pharmacokinetics

The pharmacokinetics of 5-(S-Methyl) Albendazole involve its absorption, distribution, metabolism, and excretion (ADME). The compound has poor bioavailability due to its low solubility in biological fluids . It undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolite, albendazole sulfoxide . The elimination half-life of albendazole sulfoxide is approximately 8 to 12 hours .

Result of Action

The result of 5-(S-Methyl) Albendazole’s action at the molecular and cellular levels is the death of the parasite . By causing degenerative alterations in the parasite’s cells and diminishing its energy production, the compound leads to the immobilization and eventual death of the parasite .

Action Environment

The action, efficacy, and stability of 5-(S-Methyl) Albendazole can be influenced by various environmental factors. For instance, the compound’s absorption can increase up to five times when administered with a fatty meal . Additionally, the presence of a parasitic infection can alter the pharmacokinetic parameters of the compound .

Biochemical Analysis

Biochemical Properties

5-(S-Methyl) Albendazole interacts with various enzymes and proteins within the cell. Its primary mode of action is its inhibitory effect on tubulin polymerization, which results in the loss of cytoplasmic microtubules . This interaction disrupts the structural integrity of the cells of the parasites, leading to their immobilization and death .

Cellular Effects

5-(S-Methyl) Albendazole has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the formation of microtubules, which are essential components of the cell’s cytoskeleton . This disruption affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-(S-Methyl) Albendazole involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This binding interaction disrupts the normal functioning of the cells, leading to their death .

Temporal Effects in Laboratory Settings

The effects of 5-(S-Methyl) Albendazole change over time in laboratory settings. It has been observed that the drug’s efficacy against parasites decreases over time, suggesting a possible degradation of the drug

Dosage Effects in Animal Models

The effects of 5-(S-Methyl) Albendazole vary with different dosages in animal models. A study showed that increasing the dosage of Albendazole led to higher plasma concentrations of the drug, suggesting a dose-dependent effect . High doses may also lead to toxic or adverse effects .

Metabolic Pathways

5-(S-Methyl) Albendazole is involved in several metabolic pathways. It is metabolized in the liver to form albendazole sulfoxide and albendazole sulfone, the major mammalian metabolites . The conversion of Albendazole to these metabolites is mediated by cytochrome P450 oxidases and a flavin-containing monooxygenase .

Transport and Distribution

5-(S-Methyl) Albendazole is transported and distributed within cells and tissues. After administration, it is rapidly absorbed and distributed throughout the body

properties

IUPAC Name

methyl N-(6-methylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-15-10(14)13-9-11-7-4-3-6(16-2)5-8(7)12-9/h3-5H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOELMGUJAFAZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00230825
Record name Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00230825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80983-45-5
Record name Methyl 5-methylthio-1H-benzimidazol-2-ylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00230825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(S-METHYL) ALBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32H4W82PQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester in the context of Albendazole?

A1: this compound is identified as Impurity F in the production of Albendazole. [] This means it is a process-related impurity, likely arising during the synthesis of the drug. [] The presence of impurities, even in small amounts, can impact the quality, safety, and efficacy of pharmaceutical products. Therefore, identifying and characterizing impurities like Impurity F is crucial for ensuring the quality of Albendazole.

Q2: Why is it important to synthesize and characterize impurities like Albendazole Impurity F?

A2: Regulatory guidelines, such as those from the International Conference on Harmonization (ICH), recommend identifying and characterizing all impurities present in a drug substance at a level of 0.10% or more. [] Characterizing these impurities allows for:

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